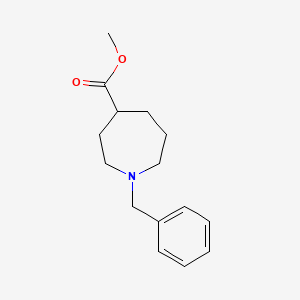

Methyl 1-benzylazepane-4-carboxylate

Description

Methyl 1-benzylazepane-4-carboxylate is a chemical compound with a unique structure that includes an azepane ring substituted with a benzyl group and a carboxylate ester

Properties

IUPAC Name |

methyl 1-benzylazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)14-8-5-10-16(11-9-14)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQSQZLZPOTQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azepane ring. The esterification of the carboxyl group with methanol completes the synthesis.

Industrial Production Methods: Industrial production of Methyl 1-benzylazepane-4-carboxylate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of benzyl alcohols.

Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

Biological Activities

Research indicates that methyl 1-benzylazepane-4-carboxylate exhibits notable biological activities, particularly in pharmacology:

- Analgesic Properties : Preliminary studies suggest that this compound may act as an analgesic agent, potentially interacting with receptors involved in pain modulation.

- Anti-inflammatory Effects : It has been studied for its anti-inflammatory properties, indicating potential therapeutic applications in treating inflammatory diseases.

Interaction Studies

Interaction studies have shown that methyl 1-benzylazepane-4-carboxylate interacts with specific enzymes and receptors involved in inflammatory processes. These studies are crucial for understanding the mechanism of action of this compound and its potential therapeutic applications. Investigations into its binding affinity and selectivity towards various biological targets are ongoing.

Medicinal Chemistry Applications

Due to its biological activity, methyl 1-benzylazepane-4-carboxylate may serve as a lead compound for designing new analgesics or anti-inflammatory drugs. Its unique structure makes it a candidate for studying structure-activity relationships in pharmaceutical research. The compound's interactions with biological targets suggest that it could be further developed into therapeutics addressing pain and inflammation.

Mechanism of Action

The mechanism of action of Methyl 1-benzylazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzylazepane derivatives: Compounds with similar azepane rings but different substituents.

Carboxylate esters: Compounds with ester functional groups similar to Methyl 1-benzylazepane-4-carboxylate.

Uniqueness: Methyl 1-benzylazepane-4-carboxylate is unique due to its specific combination of an azepane ring, benzyl group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 1-benzylazepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

Methyl 1-benzylazepane-4-carboxylate is characterized by its azepane ring structure, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for further modifications aimed at increasing its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that derivatives of azepane compounds exhibit significant antimicrobial properties. For instance, methyl 1-benzylazepane-4-carboxylate has been evaluated for its activity against various bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

The mechanism by which methyl 1-benzylazepane-4-carboxylate exerts its effects is still under investigation. Preliminary data suggest that it may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other azepane derivatives . Further studies are necessary to elucidate the exact biochemical pathways involved.

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical evaluation, a series of azepane derivatives including methyl 1-benzylazepane-4-carboxylate were tested for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that the compound showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines (e.g., HeLa and MCF-7). Methyl 1-benzylazepane-4-carboxylate demonstrated selective cytotoxicity with IC50 values ranging from 15 to 25 µM, indicating potential as an anticancer agent .

Table 1: Biological Activity Profile of Methyl 1-benzylazepane-4-carboxylate

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Remarks |

|---|---|---|---|

| Antibacterial | S. aureus | 32 | Moderate activity |

| Anticancer | HeLa | 20 | Selective cytotoxicity |

| Anticancer | MCF-7 | 25 | Selective cytotoxicity |

Research Findings

Research indicates that modifications to the azepane structure can enhance biological activity. For example, introducing electron-withdrawing groups can increase the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and enhance therapeutic efficacy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.